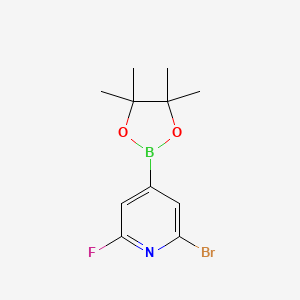

2-Bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a versatile organic compound characterized by the presence of bromine and fluorine atoms on a pyridine ring, along with a boronic acid derivative group. This compound is widely used in organic synthesis, particularly in cross-coupling reactions, due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

Bromination and Fluorination: The compound can be synthesized by sequentially introducing bromine and fluorine atoms onto a pyridine ring through halogenation reactions.

Boronic Acid Derivative Formation: The boronic acid derivative group can be introduced using a boronic acid esterification reaction.

Cross-Coupling Reactions: The compound can be synthesized through cross-coupling reactions, such as Suzuki-Miyaura coupling, involving the reaction of a boronic acid derivative with a halogenated pyridine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, such as palladium or nickel, to facilitate the cross-coupling reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, are employed in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

Reduction Products: Reduced forms of the compound, which may have different reactivity and applications.

Substitution Products: Substituted derivatives where the halogen atoms are replaced by other functional groups.

Mécanisme D'action

Target of Action

Similar compounds are known to be significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions .

Mode of Action

The compound can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also participate in the formation of C−N bonds by various cross-coupling reactions .

Biochemical Pathways

It’s known that boronic acid pinacol ester compounds, which this compound is a derivative of, have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Result of Action

It’s known that fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance .

Action Environment

It’s known that the strong electronegativity of fluorine atoms enhances the affinity to carbon .

Applications De Recherche Scientifique

Chemistry: This compound is extensively used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to synthesize biaryls and other complex organic molecules. It is also employed in the synthesis of pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to evaluate the therapeutic potential of this compound and its derivatives in treating various diseases, such as cancer and infectious diseases.

Industry: The compound is used in the chemical industry for the synthesis of advanced materials, including polymers and electronic materials.

Comparaison Avec Des Composés Similaires

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Uniqueness: 2-Bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to its combination of bromine and fluorine atoms on the pyridine ring, which provides distinct reactivity and versatility in organic synthesis compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable tool in organic synthesis and research.

Is there anything specific you would like to know more about?

Activité Biologique

2-Bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound with potential biological activity. Its unique structure incorporates both halogen and boron functionalities, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.

- Molecular Formula : C13H17BBrFO3

- Molecular Weight : 330.99 g/mol

- CAS Number : 2223035-36-5

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that compounds with similar structures often act as inhibitors for kinases and phosphatases involved in critical signaling pathways.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a significant role in neuronal development and function. Inhibitors of DYRK1A have been associated with therapeutic effects in conditions such as Alzheimer's disease and other neurodegenerative disorders.

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| This compound | DYRK1A | < 100 nM |

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines have demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. For instance, in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), the compound showed minimal cytotoxic effects at concentrations up to 10 µM.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HT-22 | 10 | 90 |

| BV-2 | 10 | 92 |

Study on Neuroprotection

A study evaluated the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide. The results indicated that treatment with the compound significantly reduced cell death and oxidative damage markers compared to untreated controls.

Anti-inflammatory Properties

In another investigation focusing on inflammatory responses in microglial cells, the compound demonstrated a reduction in nitric oxide (NO) production and pro-inflammatory cytokines such as IL-6. This suggests potential applications in treating neuroinflammatory conditions.

Propriétés

IUPAC Name |

2-bromo-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTPZVPRWWGWPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BBrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.